molecular formula C15H22N4O2S2 B1231371 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide CAS No. 554-44-9

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide

Cat. No.: B1231371
CAS No.: 554-44-9
M. Wt: 354.5 g/mol
InChI Key: WNCAVNGLACHSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allithiamine is an aminopyrimidine.

Scientific Research Applications

Natural Source and Isolation

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide, also known as allithiamine, is identified as a natural fat-soluble thiamine derivative. It was initially found in garlic (Allium sativum) and later discovered in Hungarian red sweet pepper (Capsicum annuum). The isolation process from pepper seeds involved solid-liquid extraction using 96% ethanol and solid phase extraction with C18 cartridge, followed by analysis via HPLC, HPLC-MS, MALD-TOF MS, and NMR. The compound's effects were investigated in streptozotocin-induced diabetic mice with neuropathy, demonstrating improvement in neuropathic pain sensation similar to that of benfothiamine treatment (Biró et al., 2018).

Chemical Synthesis and Structural Analysis

The compound's synthesis and crystal structure have also been subjects of research. Studies include the synthesis of related pyrimidine compounds and their characterization through methods like elemental analysis, IR, and X-ray diffraction. For instance, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, synthesized from 2-amino-4,6-dimethoxyl pyrimidine, potassium thiocyanate, and methyl chloroformate in ethyl acetate, was analyzed through X-ray crystallography (Ji, 2006).

Medicinal Chemistry Research

In medicinal chemistry, derivatives of pyrimidines like this compound have been synthesized for various applications. For example, the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl pyrimidin-4-yl)amino)thiazole-5-carboxamide represents an advancement in this field (Shahinshavali et al., 2021).

Safety and Hazards

The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H320-H335, and the precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Mechanism of Action

Target of Action

Allithiamine, also known as Thiamin-allyl-disulfid, targets the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in glucose and energy metabolism . Allithiamine also targets dendritic cells , modulating their metabolic flux during activation .

Mode of Action

Allithiamine interacts with its targets by acting as a coactivator of the PDC . This promotes the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, inhibiting the decomposition of pyruvate into lactic acid . In dendritic cells, allithiamine inhibits the lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production .

Biochemical Pathways

Allithiamine affects several biochemical pathways. It plays a role in the cellular respiration and oxidation of fatty acids . It also participates in energy production in the mitochondria and protein synthesis . Allithiamine significantly inhibits glucose-driven citrate accumulation , which is a key component of the citric acid cycle.

Pharmacokinetics

The pharmacokinetics of allithiamine are unique. Although it strongly increases thiamine levels in blood and liver, it has no significant effect in the brain . This suggests that allithiamine may have a different absorption mechanism and pharmacological profile than other thiamine derivatives .

Result of Action

The action of allithiamine results in several molecular and cellular effects. It has been found to alleviate hyperglycaemia-induced endothelial dysfunction due to its potent antioxidant and anti-inflammatory effect .

Action Environment

The action of allithiamine can be influenced by environmental factors. For instance, the presence of enzymes found in garlic can convert thiamine to allithiamine . Furthermore, the compound’s action may be affected by the individual’s nutritional status, as high doses of glucose in malnourished people can result in acute thiamine deficiency .

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h4,8,10,20H,1,5-7,9H2,2-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCAVNGLACHSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903716
Record name Allithiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554-44-9
Record name Allithiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allithiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide
Reactant of Route 2
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide
Reactant of Route 3
Reactant of Route 3
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide
Reactant of Route 4
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide
Reactant of Route 5
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide
Reactant of Route 6
Reactant of Route 6
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide
Customer
Q & A

A: Research suggests that the disulfide bond in allithiamine and its analogs plays a crucial role in their biological activity, potentially by interacting with intracellular thiols like thioredoxin and glutathione, ultimately affecting cellular redox balance [, ].

A: Studies have shown that allithiamine can attenuate inflammation. For instance, it significantly inhibited LPS-induced pro-inflammatory cytokine production and maturation in dendritic cells []. This anti-inflammatory effect might be linked to its modulation of metabolic flux during immune cell activation [].

ANone: The molecular formula of allithiamine is C19H28N4O3S2, and its molecular weight is 424.58 g/mol.

A: Yes, researchers have used polarography to investigate the electrochemical behavior of allithiamine []. Additionally, gas chromatography coupled with mass spectrometry has been utilized to analyze and quantify allithiamine in various samples, such as garlic extracts [].

A: Allithiamine is known to be unstable in its pure form [], particularly under alkaline conditions, where its synthetic rates increase rapidly [].

ANone: While allithiamine itself is not known to exhibit direct catalytic properties, its presence can influence enzymatic reactions. Research on the catalytic activity of allithiamine is limited.

ANone: While the provided research papers don't directly involve computational studies on allithiamine, such techniques could be valuable for understanding its interaction with biological targets and predicting its properties.

A: Studies on the SAR of allithiamine have primarily focused on the disulfide bond and its importance for biological activity [, ]. Synthesizing various analogs with different alkyl chains attached to the disulfide bond could provide further insights into its SAR.

A: Encapsulation techniques and the development of suitable delivery systems could potentially improve the stability and bioavailability of allithiamine [, ].

A: Research indicates that orally administered allithiamine is readily absorbed and leads to a rapid increase in thiamine activity in various tissues, including blood, red blood cells, cerebrospinal fluid, and urine [].

A: Studies have shown that allithiamine exhibits superior absorption and utilization compared to water-soluble thiamine salts, particularly in individuals with thiamine deficiency, such as alcoholics [, ].

A: Yes, several clinical trials have investigated the effects of allithiamine, primarily in the context of diabetic polyneuropathy [, ]. Results indicate that benfotiamine, a synthetic allithiamine, shows promising effects in improving neuropathy symptoms [, ].

ANone: There is limited information available regarding resistance mechanisms specifically associated with allithiamine.

A: Researchers are exploring targeted drug delivery approaches to enhance the therapeutic efficacy of allithiamine. Encapsulation in liposomes or nanoparticles could improve its delivery to specific tissues and cells [, ].

A: Allithiamine was discovered in Japan in 1951 by Fujiwara et al. during their research on the thiamine-masking effect of garlic [].

A: Early studies demonstrated that allithiamine exhibited greater biological activity compared to thiamine itself, particularly in improving thiamine deficiency symptoms [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.